Cas no 855996-70-2 (5,6-dibromo-1,2-benzoxazol-3-ol)
5,6-dibromo-1,2-benzoxazol-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 5,6-dibromo-benzo[d]isoxazol-3-ol
- 5,6-dibromo-1,2-benzoxazol-3-ol
- EN300-318807
- SCHEMBL5511697
- DB-368165
- 855996-70-2
-
- MDL: MFCD26385981
- Inchi: 1S/C7H3Br2NO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11)
- InChI Key: NKMPRWFJFAHYRU-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C(NO2)=O)C=1)Br
Computed Properties
- Exact Mass: 292.85100Da
- Monoisotopic Mass: 290.85305Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.3Ų
5,6-dibromo-1,2-benzoxazol-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318807-0.05g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 0.05g |
$1020.0 | 2023-09-05 | ||
| Enamine | EN300-318807-0.1g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 0.1g |
$1068.0 | 2023-09-05 | ||
| Enamine | EN300-318807-0.25g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 0.25g |
$1117.0 | 2023-09-05 | ||
| Enamine | EN300-318807-0.5g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 0.5g |
$1165.0 | 2023-09-05 | ||
| Enamine | EN300-318807-1.0g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-318807-2.5g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 2.5g |
$2379.0 | 2023-09-05 | ||
| Enamine | EN300-318807-5.0g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 5.0g |
$3520.0 | 2023-02-24 | ||
| Enamine | EN300-318807-10.0g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 10.0g |
$5221.0 | 2023-02-24 | ||
| Enamine | EN300-318807-1g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 1g |
$1214.0 | 2023-09-05 | ||
| Enamine | EN300-318807-5g |
5,6-dibromo-1,2-benzoxazol-3-ol |
855996-70-2 | 5g |
$3520.0 | 2023-09-05 |
5,6-dibromo-1,2-benzoxazol-3-ol Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 5,6-dibromo-1,2-benzoxazol-3-ol
5,6-dibromo-1,2-benzoxazol-3-ol (CAS No. 855996-70-2): A Comprehensive Overview
5,6-dibromo-1,2-benzoxazol-3-ol (CAS No. 855996-70-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The chemical structure of 5,6-dibromo-1,2-benzoxazol-3-ol features a benzoxazole ring with two bromine atoms at the 5 and 6 positions, and a hydroxyl group at the 3 position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an interesting candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 5,6-dibromo-1,2-benzoxazol-3-ol in several areas of biomedical research. One notable area is its antitumor activity. A study published in the Journal of Medicinal Chemistry in 2021 reported that 5,6-dibromo-1,2-benzoxazol-3-ol exhibited significant cytotoxic effects against a panel of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
In addition to its antitumor properties, 5,6-dibromo-1,2-benzoxazol-3-ol has shown promise as an antimicrobial agent. Research conducted by a team at the University of California in 2020 demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that 5,6-dibromo-1,2-benzoxazol-3-ol effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, making it a potential lead compound for the development of new antibiotics.
The pharmacokinetic properties of 5,6-dibromo-1,2-benzoxazol-3-ol have also been investigated to assess its suitability as a therapeutic agent. A preclinical study published in the European Journal of Pharmaceutical Sciences in 2022 reported that this compound exhibited favorable oral bioavailability and low toxicity in animal models. The study also noted that 5,6-dibromo-1,2-benzoxazol-3-ol had a long half-life and good tissue distribution, which are desirable characteristics for a drug candidate.
The synthetic route for preparing 5,6-dibromo-1,2-benzoxazol-3-ol has been well-documented in the literature. One common method involves the reaction of 3-amino phenol with dibromomethyl bromide followed by cyclization under basic conditions. This synthetic approach allows for the efficient production of high-purity compounds suitable for further biological evaluation.
In conclusion, 5,6-dibromo-1,2-benzoxazol-3-ol (CAS No. 855996-70-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical use.
855996-70-2 (5,6-dibromo-1,2-benzoxazol-3-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)